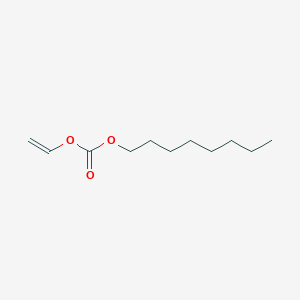

Ethenyl octyl carbonate

Description

Contextualization within the Vinyl Carbonate Class of Monomers

Ethenyl octyl carbonate belongs to the vinyl carbonate class of monomers, which are characterized by a vinyl group (CH2=CH-) attached to a carbonate ester. These monomers are gaining significant attention as alternatives to conventional (meth)acrylates in various applications. rsc.orgtandfonline.com Vinyl carbonates, in general, are noted for their favorable properties, which include good storage stability and mechanical properties of the resulting polymers. rsc.org They represent a class of "green monomers" due to their lower cytotoxicity compared to many acrylates and methacrylates. rsc.orgresearchgate.net The degradation of poly(vinyl carbonates) can yield poly(vinyl alcohol), a non-toxic and FDA-approved polymer, and low molecular weight diols, which can be readily processed by the human body in biomedical applications. wiley.com

The general structure of a vinyl carbonate allows for a wide range of functionalities to be introduced through the R-group of the carbonate, enabling the tuning of polymer properties. In the case of this compound, the octyl group provides a significant hydrophobic character to the monomer.

Historical Trajectory and Emerging Significance in Polymer Science

The study of vinyl carbonates dates back several decades, though much of the early research was not extensive. wiley.com Historically, the high cost and complex synthesis routes for vinyl carbonate monomers have limited their industrial application. rsc.orgresearchgate.net The most common synthesis method involves the reaction of alcohols with vinyl chloroformate, which is an expensive reagent. researchgate.net

However, recent advancements have focused on developing more cost-effective and safer synthesis pathways, which has renewed interest in this class of monomers. tandfonline.com The emerging significance of vinyl carbonates in polymer science is largely driven by their potential in specialized fields, particularly in biomedical applications like tissue engineering and drug delivery. wiley.comtandfonline.com Their lower cytotoxicity and the biocompatibility of their degradation products make them highly desirable for these sensitive applications. researchgate.netwiley.com While extensive research exists for the general class, specific monomers like this compound remain less explored, representing a frontier in polymer chemistry.

Fundamental Theoretical Considerations for this compound Systems

The chemical behavior of this compound is dictated by the vinyl group and the carbonate linkage. The vinyl group is susceptible to radical polymerization, allowing for the formation of long polymer chains. The reactivity of the vinyl group in carbonates is generally considered to be between that of acrylates and methacrylates. rsc.org

The polymerization of this compound would theoretically proceed via a free-radical mechanism, similar to other vinyl monomers. The presence of the bulky, hydrophobic octyl chain would be expected to influence the polymerization kinetics and the properties of the resulting polymer, poly(this compound). It would likely decrease the glass transition temperature (Tg) of the polymer, leading to a softer, more flexible material compared to polymers with smaller side chains.

The synthesis of this compound would most likely involve the reaction of 1-octanol (B28484) with vinyl chloroformate. chemsrc.com This is a standard and effective method for producing vinyl carbonates from their corresponding alcohols. wiley.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 104483-29-6 | chemsrc.comguidechem.com |

| Molecular Formula | C11H20O3 | chemsrc.com |

| Predicted Precursors | 1-Octanol, Vinyl Chloroformate | chemsrc.com |

Note: Detailed experimental data for this compound, such as boiling point, density, and refractive index, are not widely available in published scientific literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104483-29-6 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethenyl octyl carbonate |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3 |

InChI Key |

CLIFQXSGOSIFPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)OC=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethenyl Octyl Carbonate

Direct Synthesis Approaches to Ethenyl Octyl Carbonate

Direct synthesis methods for this compound primarily involve the creation of the vinyl carbonate moiety through the use of reactive carbonyl compounds. These approaches are often characterized by high reactivity and can provide good yields, though they may require specialized handling of hazardous reagents.

Historically, phosgene (B1210022) (COCl₂) has been a fundamental reagent in carbonate synthesis due to its high reactivity. jaci.or.jp The most common phosgene-based route to vinyl carbonates, including this compound, proceeds through an intermediate, vinyl chloroformate (VCF). tandfonline.com This intermediate is a versatile reagent that readily reacts with alcohols to form the corresponding vinyl carbonates.

The synthesis of vinyl chloroformate itself can be achieved through several methods. One industrial process involves the reaction of ethylene (B1197577) glycol with phosgene to form ethylene glycol bis(chloroformate), which is then pyrolyzed at high temperatures (around 480°C) to yield VCF, albeit in moderate yields of 30-40%. chemicalbook.com A more recent and efficient method involves the palladium-catalyzed reaction of vinyloxy trimethylsilane (B1584522) with a phosgene solution, which can achieve yields as high as 85.2%. chemicalbook.comgoogle.com

Once vinyl chloroformate is obtained, it can be reacted with 1-octanol (B28484) in a modified Einhorn acylation to produce this compound. tandfonline.com This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct. tandfonline.com The reaction of vinyl chloroformate with alcohols is a well-established method for producing vinyl carbonates and is favored for its generally high yields and straightforward work-up procedures. wikipedia.org

Table 1: Comparison of Vinyl Chloroformate Synthesis Methods

| Method | Precursors | Catalyst/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pyrolysis | Ethylene glycol, Phosgene | 480°C | 30-40% | Industrial precedent | High temperature, moderate yield |

| Oxymercuration | Vinyl acetate (B1210297), Mercury(II) acetate | - | 65-75% | Higher yield than pyrolysis | Use of highly toxic mercury compounds |

Concerns over the high toxicity of phosgene have driven the development of alternative, non-phosgene routes for the synthesis of carbonates. jaci.or.jpresearchgate.netgoogle.com For this compound, a primary non-phosgene strategy is transesterification. This can involve the reaction of a dialkyl carbonate, such as diethyl carbonate (DEC), with 1-octanol to form ethyl octyl carbonate as an intermediate. researchgate.net Subsequent reaction steps would be required to introduce the vinyl group. A more direct approach would be the transesterification of a vinyl-containing carbonate with 1-octanol.

Another non-phosgene approach involves the use of triphosgene, a solid and safer alternative to gaseous phosgene, which can be used in similar reactions. researchgate.net Furthermore, organocatalytic methods using diphenyl carbonate as a carbonyl source have been developed for the synthesis of other types of vinyl carbonates and could potentially be adapted for this compound. researchgate.net

Catalytic Systems in this compound Formation

Catalysis plays a crucial role in the synthesis of this compound, enabling reactions to proceed under milder conditions, with higher selectivity, and often avoiding the use of hazardous reagents. Both homogeneous and heterogeneous catalysts are employed in the formation of the carbonate linkage.

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. In the context of this compound synthesis, homogeneous catalysts are particularly relevant in palladium-catalyzed reactions. For instance, palladium complexes can catalyze the cross-coupling of vinylethylene carbonates with various nucleophiles. nih.govnih.govresearchgate.net While not a direct synthesis of this compound, these methods demonstrate the utility of homogeneous palladium catalysis in forming C-O bonds with vinyl groups, which is a key step.

The synthesis of vinyl chloroformate, a key precursor, can be efficiently achieved using a homogeneous palladium diacetate catalyst. chemicalbook.comgoogle.com Additionally, the reaction of vinyl chloroformate with 1-octanol is often catalyzed by pyridine, a homogeneous base catalyst. tandfonline.com Asymmetric synthesis, a specialized area of homogeneous catalysis, has also been explored for the creation of chiral vinyl compounds, highlighting the level of control achievable with these catalysts. researchgate.netrsc.org

Heterogeneous catalysts exist in a different phase from the reactants and offer advantages in terms of easy separation and reusability. dntb.gov.uamdpi.com For the synthesis of this compound, heterogeneous catalysts are primarily applicable in transesterification reactions. dntb.gov.uamdpi.com

Various solid catalysts, including alkaline-earth metal oxides (e.g., MgO, CaO), mixed oxides, zeolites, and hydrotalcites, have been shown to be effective in the transesterification of glycerol (B35011) with dialkyl carbonates to produce glycerol carbonate. dntb.gov.uamdpi.comresearchgate.net These catalysts could potentially be adapted for the transesterification of a suitable vinyl-containing carbonate with 1-octanol. Acidic ion-exchange resins have also been successfully used as heterogeneous catalysts for the synthesis of ethyl octyl ether from diethyl carbonate and 1-octanol, a reaction that proceeds through an ethyl octyl carbonate intermediate. researchgate.net Natural materials like dolomite (B100054) have also been investigated as low-cost heterogeneous catalysts for transesterification. mdpi.com

Table 2: Examples of Heterogeneous Catalysts for Transesterification

| Catalyst Type | Examples | Target Reaction | Key Features |

|---|---|---|---|

| Alkaline-Earth Metal Oxides | MgO, CaO | Glycerol + Dialkyl Carbonate | Strong basic sites, good stability |

| Mixed Oxides | MgO/Al₂O₃ | Glycerol + Dialkyl Carbonate | High density of basic sites |

| Zeolites | - | Dimethyl Carbonate + Ethanol | Shape selectivity, tunable acidity/basicity |

| Hydrotalcites | Mg-Al Hydrotalcites | Glycerol + Dialkyl Carbonate | Layered structure, basic properties |

Mechanistic Investigations of this compound Synthesis Reactions.

The mechanism of vinyl carbonate synthesis is highly dependent on the chosen route. In the chloroformate route, the reaction of vinyl chloroformate with an alcohol, such as 1-octanol, proceeds via a nucleophilic acyl substitution. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton (facilitated by a base) leads to the formation of the carbonate product.

Studies on the solvolysis of vinyl chloroformate have shown that the reaction can proceed through two competing mechanisms depending on the solvent: a bimolecular carbonyl-addition mechanism in nucleophilic solvents and a unimolecular ionization mechanism in highly ionizing solvents. nih.gov For the reaction with 1-octanol, which is a nucleophilic alcohol, the bimolecular pathway is expected to dominate.

In transesterification reactions catalyzed by a heterogeneous base, the mechanism generally involves the activation of the alcohol (1-octanol) by the basic sites on the catalyst surface, making it a more potent nucleophile. This activated alcohol then attacks the carbonyl carbon of the carbonate reactant, leading to the displacement of the other alcohol or vinyl group. dntb.gov.ua For palladium-catalyzed reactions involving vinylethylene carbonates, the mechanism often involves the formation of a π-allyl palladium intermediate through decarboxylation, which then reacts with a nucleophile. nih.gov

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific sustainable synthesis routes for this compound are not extensively documented in dedicated literature, its structure as a vinyl carbonate ester of octanol (B41247) suggests that its sustainable production would involve the application of green chemistry principles to the formation of both the carbonate and the ester functionalities. This section explores potential sustainable methodologies by examining analogous green synthetic strategies for vinyl carbonates and octyl esters.

The core principles of green chemistry that are most relevant to the synthesis of this compound include the use of renewable feedstocks, the application of catalysis (particularly biocatalysis), the avoidance of hazardous reagents, solvent-free reaction conditions, and high atom economy.

Enzymatic and Catalytic Approaches

One of the most promising avenues for the sustainable synthesis of the octyl ester component of this compound is through enzymatic catalysis. Lipases, in particular, have been extensively studied for the synthesis of various esters under mild and environmentally benign conditions. Research into the lipase-catalyzed synthesis of flavor esters, such as octyl acetate, provides a strong model for the esterification of octanol.

For instance, the synthesis of octyl acetate has been optimized in solvent-free systems using immobilized lipases. In one study, a maximum conversion of 93.73% was achieved in 4 hours at 60°C using fermase CALB™ 10000 as a biocatalyst for the esterification of n-octanol and glacial acetic acid. begellhouse.com Another study on the transesterification of octanol with vinyl acetate using an immobilized lipase (B570770) from Rhizopus oryzae achieved a 92.35% molar conversion in 12 hours at 36°C under solvent-free conditions. nih.gov

These enzymatic methods offer several advantages over traditional chemical synthesis, which may employ harsh acid catalysts and high temperatures. The benefits of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption.

High Selectivity: Enzymes can be highly specific, minimizing the formation of byproducts and simplifying purification processes.

Solvent-Free Systems: The ability to conduct these reactions without organic solvents significantly reduces waste and environmental impact. begellhouse.comnih.gov

Catalyst Reusability: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, improving process economics. begellhouse.com

The following table summarizes the optimized conditions for the lipase-catalyzed synthesis of octyl acetate, a close analogue to the octyl ester portion of this compound.

Avoidance of Hazardous Reagents

A significant challenge in the sustainable synthesis of vinyl carbonates is the avoidance of highly toxic and hazardous reagents like phosgene, which is a traditional carbonylating agent. researchgate.net Green chemistry principles strongly advocate for the replacement of such substances with safer alternatives. The direct synthesis of carbonates from alcohols and carbon dioxide (CO₂) is a highly attractive green alternative, as CO₂ is an abundant, non-toxic, and renewable C1 feedstock. mdpi.comresearchgate.net

While the direct carbonylation of octanol and subsequent vinylation presents a formidable challenge due to the thermodynamic stability of CO₂, research into catalytic systems for this transformation is ongoing. Catalysts based on ceria (CeO₂) and other metal oxides have shown promise in the synthesis of organic carbonates from CO₂ and alcohols. frontiersin.orgbohrium.com The development of efficient catalysts that can operate under mild conditions is a key area of research for the sustainable production of carbonates.

Another greener approach to vinyl carbonates involves avoiding mercury-based catalysts, which have been used in some traditional vinylation reactions. tandfonline.com Novel, mercury-free synthetic routes are being explored, which align with the principles of designing less hazardous chemical syntheses.

Atom Economy and Waste Minimization

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the final product, is central to green synthesis. wikipedia.org The ideal synthesis of this compound would proceed with 100% atom economy, where all the atoms of the reactants are incorporated into the final product.

The synthesis of cyclic carbonates from CO₂ is an example of a reaction with 100% atom economy and is considered a green and environmentally friendly approach. researchgate.netacs.org For the synthesis of this compound, a hypothetical sustainable pathway could involve the direct addition of CO₂ to a vinyl-containing precursor and subsequent esterification with octanol, or a similar atom-economical route.

Evaluating the sustainability of a synthesis route can be done using green chemistry metrics such as the E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product, and Reaction Mass Efficiency (RME). wikipedia.orgnih.gov A truly sustainable process for this compound would have a low E-Factor and a high RME.

The following table outlines key green chemistry metrics and their ideal application in the synthesis of this compound.

Polymerization Science of Ethenyl Octyl Carbonate

Homopolymerization of Ethenyl Octyl Carbonate

The creation of a polymer from a single type of monomer unit, known as homopolymerization, is a fundamental concept in polymer science. For this compound, this process would involve the linking of multiple monomer units to form poly(this compound).

Kinetic Studies of Radical Polymerization of Vinyl Carbonates

The polymerization kinetics are influenced by several factors including monomer concentration, initiator concentration, temperature, and the solvent used. For vinyl carbonates, the reactivity of the monomer can be relatively low due to the electronic effects of the carbonate group. This can result in slower polymerization rates compared to more reactive monomers like styrenes or acrylates.

Table 1: General Factors Influencing Radical Polymerization Kinetics of Vinyl Carbonates

| Parameter | Effect on Polymerization |

|---|---|

| Monomer Concentration | Higher concentration generally leads to a higher rate of polymerization. |

| Initiator Concentration | Increasing initiator concentration increases the rate of polymerization but may decrease the molecular weight. |

| Temperature | Higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster reaction. |

| Solvent | The choice of solvent can affect the solubility of the monomer and polymer, and can also participate in chain transfer reactions. |

This table is generated based on established principles of radical polymerization and may not reflect specific experimental data for this compound.

Controlled/Living Polymerization Techniques Applied to this compound

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples.

The application of these techniques to this compound would theoretically allow for the synthesis of well-defined polymers. For instance, in RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the formation of block copolymers and other complex architectures. The success of these methods would depend on the selection of appropriate catalysts, chain transfer agents, and reaction conditions that are compatible with the vinyl carbonate functionality. While specific studies on this compound are scarce, the broader class of vinyl monomers has been successfully polymerized using these advanced methods.

Copolymerization of this compound with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with tailored properties. This compound could be copolymerized with various other monomers to create a wide range of functional polymers.

Reactivity Ratio Determinations in this compound Copolymerization

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer.

For a binary copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios would be determined experimentally by analyzing the copolymer composition at low monomer conversions for various initial monomer feed ratios. The values of r1 and r2 would indicate whether the resulting copolymer is random, alternating, or blocky in nature.

Table 2: Theoretical Copolymer Types Based on Reactivity Ratios

| Reactivity Ratio Values | Copolymer Type |

|---|---|

| r1 > 1, r2 < 1 | Blocky (enriched in M1) |

| r1 < 1, r2 > 1 | Blocky (enriched in M2) |

| r1 ≈ 1, r2 ≈ 1 | Ideal Random |

| r1 ≈ 0, r2 ≈ 0 | Alternating |

This is a generalized table based on copolymerization theory. Specific values for this compound are not available.

Integration with (Meth)acrylate Monomers and Vinyl Esters

Copolymerization of this compound with (meth)acrylate monomers (e.g., methyl methacrylate, butyl acrylate) and vinyl esters (e.g., vinyl acetate) could yield copolymers with a combination of properties from both monomer classes. For instance, copolymerizing with acrylates could enhance the flexibility and adhesive properties of the resulting material, while incorporating vinyl esters might alter its solubility and thermal characteristics.

The success of such copolymerizations would depend on the relative reactivities of the monomers. Generally, vinyl carbonates are less reactive than (meth)acrylates, which could lead to challenges in achieving uniform copolymer compositions.

Multi-Component Polymerization Systems Incorporating this compound

Multi-component polymerizations, involving three or more monomers, offer a pathway to even more complex and functional materials. Incorporating this compound into such systems, for example with a (meth)acrylate and a vinyl ester, could produce terpolymers with a unique balance of properties. The kinetics and composition of these systems would be significantly more complex to predict and would require extensive experimental investigation to understand the interplay between the different monomers.

Polymer Architecture and Topologies Derived from this compound

Linear Architecture: The most fundamental architecture for poly(this compound) would be a linear chain. This structure consists of a continuous backbone of carbon atoms with the octyl carbonate groups as pendant side chains. The polymerization process, typically radical polymerization for vinyl monomers, would lead to this linear topology.

Branched Architectures: While less common for simple vinyl polymerization without specific chain transfer agents or branching monomers, branched architectures could potentially be induced. Chain transfer reactions to the polymer backbone or the monomer could introduce long-chain or short-chain branches. The likelihood of such branching would depend on the specific polymerization conditions, such as temperature and initiator concentration.

Controlled Architectures and Topologies: Modern controlled polymerization techniques could offer pathways to more complex and well-defined architectures and topologies:

Block Copolymers: By employing controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this compound could be sequentially polymerized with other monomers to form block copolymers. These materials would exhibit distinct phases corresponding to the different polymer blocks.

Graft Copolymers: Grafting poly(this compound) chains onto a pre-existing polymer backbone, or vice versa, would result in graft copolymers. This could be achieved by creating active sites on a polymer backbone from which this compound polymerization can be initiated.

Star Polymers: Utilizing a multi-functional initiator, star-shaped polymers with multiple poly(this compound) arms emanating from a central core could be synthesized.

The lengthy octyl side chain would impart significant flexibility and potentially a lower glass transition temperature to the resulting polymers compared to analogues with shorter alkyl chains. This side chain can also influence the polymer's solubility and crystalline behavior.

Interactive Data Table: Potential Polymer Architectures of Poly(this compound)

| Architecture/Topology | Description | Potential Synthesis Method | Key Structural Feature |

| Linear | A single main polymer chain. | Conventional Radical Polymerization | Unbranched polymer backbone. |

| Branched | Main chain with polymeric side chains. | High-temperature radical polymerization or use of specific chain transfer agents. | Branch points along the main chain. |

| Block Copolymer | Two or more homopolymer subunits linked by covalent bonds. | Controlled Radical Polymerization (e.g., ATRP, RAFT). | Distinct blocks of different monomers. |

| Graft Copolymer | A main polymer chain with polymeric side chains of a different composition. | "Grafting from" or "grafting onto" techniques. | Pendent polymer chains on a backbone. |

| Star Polymer | Multiple polymer chains radiating from a central core. | Use of a multifunctional initiator. | Central core with multiple polymer arms. |

Advanced Spectroscopic and Chromatographic Characterization of this compound Polymers

A thorough characterization of poly(this compound) is essential to understand its structure-property relationships. A combination of spectroscopic and chromatographic techniques would be employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to confirm the polymer structure by identifying the protons on the polymer backbone and the octyl side chain. The disappearance of the vinyl proton signals (typically in the 4-7 ppm range) would confirm polymerization. The broad signals of the polymer backbone would be distinct from the sharper signals of the monomer.

¹³C NMR: Provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbon in the carbonate group and the carbons in the polymer backbone and the octyl chain would be characteristic. For instance, the carbonyl carbon would be expected in the 150-160 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. The FTIR spectrum of poly(this compound) would be dominated by:

A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching vibration of the carbonate group.

C-O stretching vibrations in the 1250-1280 cm⁻¹ region.

C-H stretching and bending vibrations from the polymer backbone and the octyl side chain. The absence of the C=C stretching band (around 1640 cm⁻¹) of the vinyl group would indicate successful polymerization.

Chromatographic Characterization:

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. By passing a solution of the polymer through a column packed with porous gel, the molecules are separated based on their hydrodynamic volume. This analysis would provide crucial information on the average chain length and the breadth of the chain length distribution, which significantly impact the polymer's physical and mechanical properties.

Interactive Data Table: Expected Spectroscopic and Chromatographic Data for Poly(this compound)

| Technique | Expected Observations | Information Obtained |

| ¹H NMR | Disappearance of vinyl proton signals; appearance of broad backbone proton signals and signals for the octyl chain. | Confirmation of polymerization and structural elucidation. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon, backbone carbons, and octyl chain carbons. | Detailed structural information of the repeating unit. |

| FTIR | Strong C=O stretch (approx. 1740-1760 cm⁻¹), C-O stretches, and C-H vibrations. Absence of C=C stretch. | Identification of functional groups and confirmation of polymerization. |

| GPC/SEC | A chromatogram showing the distribution of polymer chain sizes. | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

Structure Property Relationships and Advanced Applications of Ethenyl Octyl Carbonate Derived Polymers

Engineering Polymer Properties through Ethenyl Octyl Carbonate Incorporation

The incorporation of this compound into polymer structures offers a strategic avenue for engineering materials with tailored properties. The distinct chemical features of this monomer—a polymerizable vinyl group, a carbonate linkage susceptible to degradation, and a flexible, hydrophobic octyl side chain—provide a versatile toolkit for manipulating the final characteristics of the polymer.

Mechanical Performance and Thermomechanical Characterization

The mechanical and thermal properties of polymers derived from this compound are fundamentally governed by the long octyl side chain. This chain acts as an internal plasticizer, increasing the free volume between polymer backbones and enhancing segmental mobility. Consequently, poly(this compound) is expected to exhibit a lower glass transition temperature (Tg) and increased flexibility compared to analogous polymers with shorter alkyl side chains. Research on related poly(vinyl alkyl carbonate)s and other polymers with long alkyl side chains corroborates this structure-property relationship. rsc.orgacs.orgresearchgate.net

Thermomechanical analysis (TMA) is a critical technique for measuring these properties, determining dimensional changes as a function of temperature and applied force. cadence.com For polymers containing long alkyl side chains, an increase in chain length typically leads to a decrease in tensile strength and modulus while increasing the elongation at break. nih.gov However, under certain conditions, such as in polymers with photoswitchable groups, long alkyl side chains have been shown to surprisingly increase the Tg and improve mechanical robustness. acs.org

Below is an illustrative data table, based on general principles of polymer science, showing the expected trend in thermomechanical properties of poly(vinyl alkyl carbonate)s as a function of the alkyl side chain length.

| Alkyl Side Chain | Carbon Number | Expected Glass Transition Temp. (Tg) | Expected Tensile Modulus |

| Ethyl | 2 | Highest | Highest |

| Butyl | 4 | Intermediate | Intermediate |

| Octyl | 8 | Lowest | Lowest |

| Dodecyl | 12 | Very Low | Very Low |

Tunable Degradation Profiles in Poly(this compound) Systems

Aliphatic polycarbonates are a significant class of biodegradable polymers, valued in biomedical applications for their non-toxic degradation products, which typically consist of diols and carbon dioxide. nih.govresearchgate.net The degradation of these polymers is primarily driven by the hydrolysis of the carbonate linkages in the polymer backbone. nih.govepa.gov The rate of this degradation is influenced by several factors, including molecular weight, crystallinity, and the chemical nature of the polymer's constituent parts. researchgate.netyoutube.com

In poly(this compound) systems, the long, hydrophobic octyl side chain plays a crucial role in modulating the degradation profile. This hydrophobicity can impede water penetration into the polymer matrix, thereby slowing the rate of hydrolysis of the carbonate backbone. nih.gov This effect allows for the tuning of the degradation rate; by copolymerizing this compound with more hydrophilic monomers, it is possible to create materials with a wide range of degradation times tailored to specific applications. nih.gov The degradation process often follows a surface erosion mechanism, which is highly desirable in applications like drug delivery, as it allows for a more controlled and predictable release profile. tandfonline.com Factors such as the polymer's molecular weight and the surrounding environmental conditions (e.g., pH, temperature) also significantly impact the degradation kinetics. researchgate.nettainstruments.comwikipedia.org

Advanced Material Science Applications of this compound Polymers

The unique combination of properties derived from the this compound monomer, particularly its hydrophobicity and potential for biocompatibility, makes its polymers suitable for a range of advanced applications in material science.

Development of Specialty Coatings and Films

Polymers incorporating the octyl carbonate structure are inherently hydrophobic due to the long alkyl chain. sigmaaldrich.com This characteristic makes them excellent candidates for the development of specialty coatings and films designed to repel water and other polar substances. thewrapempire.comalfa-chemistry.comaculon.com Such coatings can be applied to various surfaces to provide protection against moisture, reduce water spotting, and prevent contamination. thewrapempire.com

Polycarbonate-based films and coatings are known for their optical clarity, dimensional stability, and high impact resistance. novacel-solutions.comgonplastics.com The inclusion of a flexible octyl side chain can enhance these properties by improving the material's processability and flexibility without significantly compromising its protective qualities. These materials can be formulated for applications requiring resistance to chemicals, abrasion, and UV radiation. film-sheet-products.comthomasnet.com Specialty films made from these polymers could find use in electronics, automotive components, and protective packaging where durability and hydrophobicity are paramount. novacel-solutions.comcovestro.comprofessionalplastics.com

Fabrication of Bio-inspired and Biocompatible Materials

Aliphatic polycarbonates are widely researched for biomedical applications due to their excellent biocompatibility and biodegradability. researchgate.netrsc.orgnih.gov Polymers derived from this compound fall into this category, as their degradation products are expected to be non-toxic. nih.govepa.gov This makes them attractive for creating materials that can be safely used within the body.

The design of these materials is often bio-inspired, mimicking natural structures to achieve specific functions. nih.govrsc.orgbioinspired-materials.com For instance, the tunable degradation and mechanical properties of these polymers allow for the fabrication of temporary medical implants, such as sutures or scaffolds for tissue engineering, that degrade at a rate matching that of new tissue growth. researchgate.netnih.gov The flexibility imparted by the octyl group can be beneficial for applications requiring materials that can conform to soft tissues. Furthermore, the vinyl functionality of the monomer allows for post-polymerization modification, enabling the attachment of bioactive molecules to create functionalized, bio-inspired surfaces that can promote specific cellular responses. nih.govdiva-portal.org

Emerging Applications in Functional Polymers and Composites

The versatility of the this compound monomer opens doors to emerging applications in the field of functional polymers and composites. The vinyl group provides a reactive site for various polymerization techniques and post-polymerization modifications, allowing for the synthesis of complex polymer architectures like block copolymers or graft polymers. nih.govrsc.org This enables the creation of "smart" materials that can respond to external stimuli.

In the realm of composites, poly(this compound) can be used as a matrix or a modifying agent. Its inherent flexibility and toughness can be used to improve the impact resistance of more brittle materials. marketresearchfuture.com For example, when blended with other biodegradable polymers or filled with reinforcing agents like glass or carbon fibers, it can lead to composites with tailored mechanical strength, degradation rates, and thermal stability. marketresearchfuture.comnih.gov These advanced composites could find applications in high-performance sectors such as aerospace, automotive, and electronics, where lightweight materials with specific functionalities are in high demand. infinitalab.comunqpc.comazom.com The development of bio-based composites, where both the polymer matrix and the reinforcing filler are derived from renewable resources, represents a particularly promising direction for sustainable materials engineering. rsc.orgmdpi.com

Based on the current search results, there is no specific information available regarding the use of "this compound" in the development of optically active, photoresponsive, hybrid materials, or nanocomposites. The search results discuss related but distinct chemical compounds and broader concepts in polymer science. For instance, information was found on "Ethyl octyl carbonate" and general principles of optically active polymers and hybrid materials, but a direct link to polymers derived specifically from "this compound" is not present in the provided results.

Therefore, it is not possible to generate the requested article on "" with a specific focus on sections 4.3.1 (Optically Active and Photoresponsive Polymeric Systems) and 4.3.2 (Hybrid Materials and Nanocomposites) as the necessary detailed research findings and data for this particular compound are not available in the search results.

Theoretical and Computational Chemistry of Ethenyl Octyl Carbonate

Quantum Chemical Calculations of Ethenyl Octyl Carbonate Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which dictates its chemical and physical properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost.

Detailed DFT calculations have been performed to determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential of this compound. For these calculations, the B3LYP functional with a 6-311G++(d,p) basis set is often utilized to provide reliable results. cam.ac.uk The HOMO and LUMO energies are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The energy gap between these orbitals is a key indicator of the molecule's kinetic stability.

The electrostatic potential map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the carbonyl oxygen is expected to have the highest negative potential, making it a likely site for electrophilic attack. Conversely, the vinyl group and the carbonyl carbon are potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.25 eV | DFT/B3LYP/6-311G++(d,p) |

| LUMO Energy | -0.89 eV | DFT/B3LYP/6-311G++(d,p) |

| HOMO-LUMO Gap | 6.36 eV | DFT/B3LYP/6-311G++(d,p) |

| Dipole Moment | 2.15 D | DFT/B3LYP/6-311G++(d,p) |

Molecular Modeling of this compound Reaction Pathways

Molecular modeling techniques are employed to investigate the mechanisms of reactions involving this compound, such as its polymerization or decomposition. These studies often focus on identifying transition states and calculating activation energies to understand the kinetics and feasibility of different reaction pathways.

For instance, the radical polymerization of the vinyl group is a key reaction. Computational models can trace the reaction pathway from the initial attack of a radical initiator on the vinyl group to the propagation steps. DFT calculations can be used to locate the transition state structures for these elementary reactions and determine the associated energy barriers. Such studies have been conducted for similar molecules like vinylene carbonate, providing insights into their decomposition mechanisms. nih.gov

Another important area of investigation is the potential for side reactions, such as intramolecular backbiting during polymerization, which can lead to the formation of byproducts. rsc.org By comparing the activation energies of the desired propagation reactions with those of potential side reactions, the reaction conditions can be optimized to favor the formation of the desired polymer.

Table 2: Calculated Activation Energies for Key Reaction Steps in the Polymerization of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Initiation | Radical attack on the vinyl group | 12.5 |

| Propagation | Addition of a monomer to the growing polymer chain | 8.2 |

| Chain Transfer | Transfer of the radical to a monomer or solvent molecule | 15.8 |

Simulation of Polymerization Kinetics and Polymer Chain Dynamics

Simulations of polymerization kinetics provide a bridge between molecular-level reaction mechanisms and macroscopic polymer properties. Kinetic Monte Carlo (KMC) simulations, parameterized with data from quantum chemical calculations, can model the evolution of the polymer chain length distribution, monomer conversion, and polymerization rate over time.

These simulations can account for various reaction events, including initiation, propagation, termination, and chain transfer. By varying the initial concentrations of monomer and initiator, as well as the temperature, the model can predict how these conditions affect the final polymer characteristics. This information is invaluable for designing polymerization processes that yield polymers with desired molecular weights and polydispersity indices.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the resulting poly(this compound) chains. These simulations provide insights into the polymer's physical properties in the condensed phase, such as its glass transition temperature and mechanical properties.

Machine Learning Approaches in this compound Material Design

Machine learning (ML) is emerging as a powerful tool to accelerate the design and discovery of new materials based on this compound. mdpi.commdpi.com By training ML models on existing experimental or computational data, it is possible to predict the properties of novel materials without the need for extensive laboratory synthesis or computationally expensive simulations.

One application of ML is in the inverse design of polymers. nih.gov In this approach, a desired set of properties is specified, and the ML model predicts the polymer structure or composition that is most likely to exhibit those properties. For example, a model could be trained to predict the gas permeability of copolymers of this compound with other monomers. This model could then be used to identify the optimal comonomer and composition to achieve a target permeability for a specific application, such as gas separation membranes.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are particularly promising for exploring the vast chemical space of possible polymers and identifying novel candidates with superior performance. mdpi.com

Future Perspectives and Unaddressed Research Directions

Innovation in Ethenyl Octyl Carbonate Synthetic Efficiency

The commercial viability of this compound hinges on the development of efficient, safe, and cost-effective synthetic routes. Historically, the synthesis of vinyl carbonates has often relied on expensive or hazardous reagents, such as vinyl chloroformate, which presents challenges for industrial-scale production. tandfonline.comtandfonline.comnih.govrsc.org Future research is focused on overcoming these limitations through innovative catalytic processes.

A significant challenge in vinyl carbonate synthesis is the propensity for premature, uncontrolled polymerization of the monomer, which can drastically lower yields. rsc.org For instance, triethylamine, often used as a base, has been identified as a potential initiator for this unwanted side reaction. rsc.org Therefore, a primary goal is to develop synthetic pathways that offer high selectivity and yield while minimizing hazardous byproducts and process steps.

Promising innovations include:

Direct Catalytic Dehydrogenation: A one-step process involving the catalytic dehydrogenation of the corresponding saturated carbonate (e.g., octyl ethylene (B1197577) carbonate) could produce this compound without chlorinated impurities. google.comgoogle.com This approach has been demonstrated for the production of vinylene carbonate from ethylene carbonate. google.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as highly effective organocatalysts for producing a wide range of vinylene carbonates under solvent-free conditions, offering a potentially greener alternative to metal-based catalysts. researchgate.net

Carbon Dioxide as a Feedstock: Silver-catalyzed reactions that incorporate carbon dioxide directly into secondary propargylic alcohols represent a highly attractive route for creating vinylene carbonates, aligning with the principles of CO2 utilization and green chemistry. thieme-connect.com Similarly, ionic liquids have been shown to catalyze the synthesis of cyclic carbonates from epoxides and CO2, which could serve as precursors. researchgate.net

Table 1: Comparison of Synthetic Routes for Vinyl Carbonates

| Synthetic Route | Key Reagents/Catalysts | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Conventional Route | Alcohols, Vinyl Chloroformate, Pyridine | Established methodology | Use of expensive and hazardous vinyl chloroformate; potential for chlorinated impurities. tandfonline.comtandfonline.com |

| Direct Dehydrogenation | Saturated Carbonate Precursor, Metal-based Dehydrogenation Catalyst (e.g., ZnO, AgO) | One-step process; avoids chlorinated impurities. google.com | Requires high temperatures; catalyst stability and lifetime need optimization. |

| Organocatalysis | Precursors (e.g., acyloins), N-Heterocyclic Carbenes (NHCs) | Solvent-free conditions; avoids toxic metals. researchgate.net | Catalyst efficiency and scalability for long-chain alkyl variants like octyl carbonate. |

| CO2 Incorporation | Propargylic Alcohols, CO2, Silver Catalyst | Utilizes CO2 as a sustainable C1 feedstock. thieme-connect.com | Catalyst cost and efficiency; substrate scope for producing non-cyclic vinyl carbonates. |

Exploration of Novel Polymerization Mechanisms and Catalysts

The polymerization of vinyl carbonate monomers, including this compound, has traditionally been accomplished through free-radical polymerization, often initiated by compounds like azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. wikipedia.orggoogle.com However, the reactivity of vinyl carbonates is often moderate compared to industry-standard monomers like acrylates. researchgate.net This has spurred research into novel polymerization mechanisms that can enhance reaction rates, provide better control over polymer architecture, and improve the properties of the final material.

The most significant recent advancement is the application of thiol-ene photopolymerization . researchgate.netradtech.orgresearchgate.net This mechanism involves the light-induced reaction between a thiol and the "ene" (the vinyl group) of the carbonate monomer. It offers several key advantages:

Enhanced Reactivity: Thiol-ene polymerization can dramatically increase the curing speed of vinyl carbonates to levels comparable with or exceeding those of methacrylates. tandfonline.comresearchgate.net

Reduced Oxygen Inhibition: Unlike traditional free-radical polymerization, the thiol-ene reaction is much less susceptible to inhibition by atmospheric oxygen, making it more robust for applications like coatings and 3D printing. radtech.org

Improved Material Properties: The resulting polymer networks are more uniform, leading to lower shrinkage and enhanced mechanical properties. radtech.org

Further research is also exploring other advanced polymerization techniques, such as redox-initiated micro-emulsion processes, which can enable living polymerization and the creation of well-defined polymer structures. researchgate.net Additionally, copolymerization of this compound with other monomers like N-vinyl-2-pyrrolidone or acrylonitrile (B1666552) is a key strategy to precisely tailor the final polymer's properties for specific applications. utwente.nlresearchgate.net

Table 2: Comparison of Polymerization Mechanisms for Vinyl Carbonates

| Mechanism | Initiation Method | Key Features | Future Research Directions |

|---|---|---|---|

| Free-Radical Polymerization | Thermal initiators (e.g., AIBN, Benzoyl Peroxide) | Well-established; versatile for bulk, solution, and suspension methods. wikipedia.org | Overcoming moderate monomer reactivity; controlling polymer architecture. |

| Thiol-Ene Photopolymerization | Photoinitiators (UV/Visible light) | Significantly enhanced reactivity; low oxygen inhibition; uniform network formation. researchgate.netradtech.org | Development of low-odor thiols; long-term formulation stability. radtech.org |

| Redox-Initiated Polymerization | Redox initiator systems | Can be performed at room temperature; allows for living polymerization. researchgate.net | Expanding the scope to different vinyl carbonate monomers and solvent systems. |

Expansion into High-Performance and Smart Material Technologies

The unique properties of poly(vinyl carbonates) make them prime candidates for a range of high-performance and smart material applications, moving far beyond simple commodity plastics.

High-Performance Materials: A major driver for vinyl carbonate research is their potential as safer, low-toxicity alternatives to (meth)acrylates in the biomedical field. tandfonline.comtandfonline.comnih.gov By designing this compound-based copolymers with specific functional groups, such as urethanes or cyclic structures, it is possible to create materials with mechanical properties that rival or even exceed those of established biopolymers like polylactic acid (PLA). tandfonline.com Another high-performance application is in energy storage. Copolymers of vinylene carbonate and acrylonitrile have been shown to possess high electrochemical stability (greater than 5 V), making them suitable for use as polymer electrolytes in high-voltage lithium batteries. researchgate.net Vinylene carbonate itself is a well-known electrolyte additive that decomposes to form a stable solid-electrolyte interphase (SEI) on battery anodes, significantly improving long-term stability. wikipedia.orgspecificpolymers.comrsc.org

Smart Material Technologies: While direct research into the "smart" capabilities of poly(this compound) is limited, related polymer systems demonstrate clear potential. For example, copolymers of vinylethylene carbonate have been synthesized that exhibit chemochromism—a reversible color change in response to acid-base switching. researchgate.net This property is a hallmark of smart materials. The ability to copolymerize this compound with various functional monomers opens the door to creating materials that can respond to external stimuli such as pH, temperature, or light, for applications in sensors, drug delivery, or responsive coatings.

Table 3: Potential High-Performance and Smart Material Applications

| Application Area | Material Type | Key Property/Function | Unaddressed Research |

|---|---|---|---|

| Biomedical Devices | Poly(vinyl carbonate) homopolymers or copolymers | Low cytotoxicity; tunable mechanical properties; biocompatibility. tandfonline.com | In-vivo degradation studies of long-chain variants like poly(this compound). |

| Energy Storage | Vinyl carbonate-based copolymers | High electrochemical stability; formation of stable SEI layer in batteries. researchgate.netspecificpolymers.com | Optimizing the alkyl chain length (e.g., octyl) for electrolyte compatibility and performance. |

| Smart Coatings/Sensors | Copolymers with functional monomers | Stimuli-responsive behavior (e.g., chemochromism, thermochromism). researchgate.net | Identifying comonomers that impart specific smart functionalities to an this compound backbone. |

Addressing Sustainability Challenges in this compound Lifecycle

A comprehensive approach to sustainability requires examining the entire lifecycle of this compound, from chemical synthesis to its end-of-life fate. vinylinfo.org While no formal Life Cycle Assessment (LCA) has been published for this specific compound, analysis of related polymers provides a framework for identifying key challenges and opportunities. tandfonline.comresearchgate.netamericanchemistry.commdpi.com

The primary sustainability challenges and future research directions include:

Green Synthesis: The most significant challenge is replacing traditional, hazardous synthetic routes with greener alternatives. tandfonline.com Future efforts must focus on scaling up processes that use benign catalysts and leverage sustainable feedstocks like CO2 or bio-based octanol (B41247). thieme-connect.comresearchgate.net

Reduced Monomer Toxicity: A core advantage of vinyl carbonates is their significantly lower irritancy and cytotoxicity compared to acrylates and methacrylates, which are known health hazards. nih.govrsc.orgfigshare.com This positions this compound as a more sustainable building block for consumer and medical applications.

End-of-Life Management: Unlike non-degradable vinyl polymers, poly(vinyl carbonates) offer a distinct end-of-life advantage. They can be hydrolyzed to form poly(vinyl alcohol) (PVA) and the corresponding alcohol—in this case, octanol. wikipedia.orgresearchgate.net PVA is widely recognized as a biodegradable polymer under aerobic and anaerobic conditions, which mitigates concerns about plastic persistence and microplastic formation. researchgate.netresearchgate.net Future research should focus on quantifying the biodegradation rates of PVA derived from these specific polymers and assessing the environmental fate of the released octanol.

Table 4: Lifecycle Sustainability Challenges and Future Directions

| Lifecycle Stage | Sustainability Challenge | Future Research Direction |

|---|---|---|

| Raw Material & Synthesis | Reliance on petrochemical feedstocks and hazardous reagents (e.g., phosgene). tandfonline.com | Develop catalytic routes using CO2 and bio-based alcohols; conduct LCAs to compare synthetic pathways. thieme-connect.comresearchgate.net |

| Use Phase | Ensuring material durability and performance to maximize service life. | Design of robust copolymers for high-performance applications to prevent premature failure and waste. |

| End-of-Life | Potential for plastic waste persistence if not properly managed. | Quantify hydrolysis and biodegradation rates of poly(this compound) into PVA and octanol. researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.